molecular formula C10H10N2O3S B13883496 Cinnolin-4-ylmethyl methanesulfonate

Cinnolin-4-ylmethyl methanesulfonate

Cat. No.: B13883496
M. Wt: 238.27 g/mol
InChI Key: ZAYHDXILDOGFII-UHFFFAOYSA-N
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Description

Cinnolin-4-ylmethyl methanesulfonate is a chemical compound that belongs to the class of cinnoline derivatives Cinnoline is a bicyclic heterocycle that contains two nitrogen atoms in its structure The methanesulfonate group is an ester of methanesulfonic acid, which is known for its strong acidity and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cinnolin-4-ylmethyl methanesulfonate typically involves the reaction of cinnoline derivatives with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The general reaction scheme is as follows:

    Starting Materials: Cinnoline derivative, methanesulfonyl chloride, triethylamine.

    Reaction Conditions: Low temperature (0-5°C), dichloromethane as solvent.

    Procedure: The cinnoline derivative is dissolved in dichloromethane, and triethylamine is added to the solution. Methanesulfonyl chloride is then added dropwise while maintaining the low temperature. The reaction mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels, automated addition of reagents, and continuous monitoring of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

Cinnolin-4-ylmethyl methanesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The cinnoline ring can be oxidized under specific conditions to form various oxidation products.

    Reduction: The compound can be reduced to form different reduced derivatives of cinnoline.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, or alcohols in the presence of a base (e.g., sodium hydroxide) at room temperature.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted cinnoline derivatives.

    Oxidation: Formation of oxidized cinnoline products.

    Reduction: Formation of reduced cinnoline derivatives.

Scientific Research Applications

Cinnolin-4-ylmethyl methanesulfonate has several scientific research applications, including:

    Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents with antibacterial, antifungal, and anticancer properties.

    Organic Synthesis: Employed as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its potential biological activities and interactions with various biomolecules.

    Industrial Applications: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cinnolin-4-ylmethyl methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites in biomolecules. This can result in the modification of proteins, nucleic acids, and other cellular components, thereby affecting their function and activity.

Comparison with Similar Compounds

Cinnolin-4-ylmethyl methanesulfonate can be compared with other cinnoline derivatives and methanesulfonate esters. Some similar compounds include:

    Cinnoline: The parent compound with a bicyclic heterocyclic structure.

    Methanesulfonic Acid Esters: Other esters of methanesulfonic acid, such as methyl methanesulfonate and ethyl methanesulfonate.

    Cinnoline Derivatives: Compounds with various substituents on the cinnoline ring, exhibiting different biological and chemical properties.

Properties

Molecular Formula

C10H10N2O3S

Molecular Weight

238.27 g/mol

IUPAC Name

cinnolin-4-ylmethyl methanesulfonate

InChI

InChI=1S/C10H10N2O3S/c1-16(13,14)15-7-8-6-11-12-10-5-3-2-4-9(8)10/h2-6H,7H2,1H3

InChI Key

ZAYHDXILDOGFII-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCC1=CN=NC2=CC=CC=C21

Origin of Product

United States

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